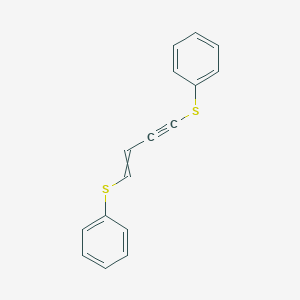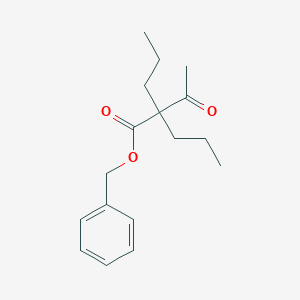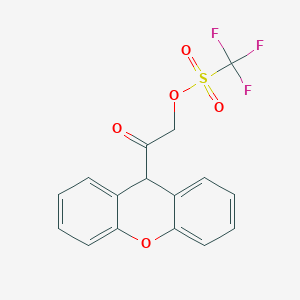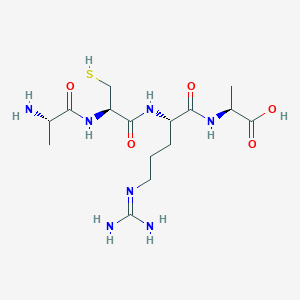![molecular formula C14H17NO4 B12524685 1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one CAS No. 675571-80-9](/img/structure/B12524685.png)
1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one is an organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a pyrrolidin-2-one ring and a hydroxy-methoxyphenyl group, making it a versatile molecule for synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one can be achieved through various methods. One common approach involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 40°C) for several hours until completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield corresponding ketones, while reduction of the carbonyl group can produce alcohols.
Applications De Recherche Scientifique
1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and natural products.
Medicine: It is used in the development of pharmaceutical agents targeting specific diseases.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one involves its interaction with molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)butan-1-one: Similar structure but with a butanone group instead of a pyrrolidin-2-one ring.
Propiovanillone: Contains a similar hydroxy-methoxyphenyl group but differs in the carbonyl position.
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Shares the pyrrolidin-1-yl group but has a different substitution pattern.
Uniqueness
1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrrolidin-2-one ring and the hydroxy-methoxyphenyl group allows for versatile applications in various fields of research and industry.
Propriétés
Numéro CAS |
675571-80-9 |
|---|---|
Formule moléculaire |
C14H17NO4 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
1-[1-(4-hydroxy-3-methoxyphenyl)-1-oxopropan-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H17NO4/c1-9(15-7-3-4-13(15)17)14(18)10-5-6-11(16)12(8-10)19-2/h5-6,8-9,16H,3-4,7H2,1-2H3 |
Clé InChI |
YQJDAWCWFLJIBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC(=C(C=C1)O)OC)N2CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid](/img/structure/B12524606.png)

![6-[(2-Heptylundecyl)oxy]-6-oxohexanoate](/img/structure/B12524614.png)
![2-[3-(5-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12524618.png)



![Tributyl[2-(ethylsulfanyl)phenyl]stannane](/img/structure/B12524631.png)
![6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-tert-butylcyclohexa-2,4-dien-1-one](/img/structure/B12524637.png)
![3-Cyclobutene-1,2-dione, 3-[2,4-bis(diethylamino)phenyl]-4-hydroxy-](/img/structure/B12524638.png)

![5-Methyl-7-phenyl-2-sulfanylidene-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12524649.png)
![4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B12524657.png)
![Pyrazinamine, 5-(3,4-dimethoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12524659.png)
